The presence of a reactive bromine and a difluoromethoxy group makes 1-Bromo-4-(difluoromethoxy)benzene a potential intermediate for the synthesis of more complex molecules. Organic chemists can utilize the bromine group for substitution reactions and the difluoromethoxy group for coupling reactions to create new molecular structures ().
Aromatic fluorinated compounds like 1-Bromo-4-(difluoromethoxy)benzene can be useful in material science research due to the unique properties imparted by the fluorine atoms. These properties can include improved thermal stability, electrical conductivity, and water repellency ().
The radioisotope Br-80 can be used to create a radioactive analogue of 1-Bromo-4-(difluoromethoxy)benzene. Radiolabeled molecules like this can be used in various scientific applications, such as positron emission tomography (PET) for medical imaging ().
1-Bromo-4-(difluoromethoxy)benzene has the molecular formula C7H5BrF2O and a CAS number of 5905-69-1. This compound features a benzene ring substituted with a bromo group and a difluoromethoxy group. The presence of the difluoromethoxy group imparts distinct chemical properties that make it valuable in various
As mentioned earlier, there's no documented research on the specific mechanism of action of 1-Bromo-4-(difluoromethoxy)benzene. Its potential role lies in its use as a precursor molecule for the synthesis of compounds with various functionalities.
While specific biological activities of 1-bromo-4-(difluoromethoxy)benzene are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. Its derivatives have been studied for potential therapeutic applications, particularly in medicinal chemistry where they may act as CCR5 antagonists or have other bioactive roles.
Several synthesis methods for 1-bromo-4-(difluoromethoxy)benzene have been reported:
The unique properties of 1-bromo-4-(difluoromethoxy)benzene lend it to various applications:
Studies involving interaction with other compounds reveal that 1-bromo-4-(difluoromethoxy)benzene can effectively couple with various heteroarenes. This reactivity is significant for creating complex molecular architectures that could lead to novel materials or pharmaceuticals . The interactions often yield products with high efficiency and selectivity.
Several compounds share structural similarities with 1-bromo-4-(difluoromethoxy)benzene. Here’s a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Bromo-2-chloro-4-(difluoromethoxy)benzene | C7H4BrClF2O | Contains both bromo and chloro substituents |
1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene | C7H3BrF4O | Features trifluoromethoxy instead of difluoromethoxy |
1-Bromo-4-(difluoromethyl)benzene | C7H6BrF2 | Differs by having a difluoromethyl group instead of difluoromethoxy |
The presence of the difluoromethoxy group distinguishes 1-bromo-4-(difluoromethoxy)benzene from its analogs, impacting its reactivity and potential applications in organic synthesis and medicinal chemistry.
Flammable;Irritant